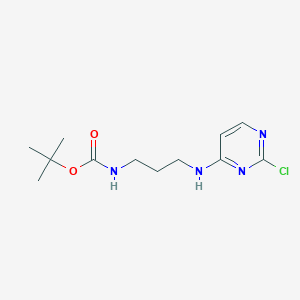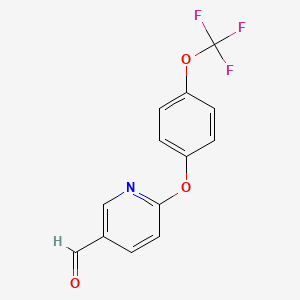
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Overview
Description
“6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular weight of “6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is approximately 267.203 Da . For more detailed structural information, you may refer to resources that provide 2D or 3D molecular structures .Scientific Research Applications
Field
This compound is used in the field of Medicinal Chemistry .
Summary of the Application
“6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is used in the synthesis of heterocyclic quinolones that target Plasmodium falciparum Type II NADH: Quinone Oxidoreductase (PfNDH2), a potential target for antimalarial drugs .
Methods of Application or Experimental Procedures
The compound is synthesized from 6-bromopyridine-3-carboxaldehyde and 4-(Trifluoromethoxy)benzeneboronic acid using a palladium-catalyzed cross-coupling reaction . The reaction is carried out at 80°C for 24 hours, and the product is purified by column chromatography .
Results or Outcomes
The resulting compound was used to prepare heterocyclic quinolones. These quinolones were found to have potential as antimalarial drugs .
Application in Agrochemical Research
Field
This compound is used in the field of Agrochemical Research .
Summary of the Application
“6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is a key intermediate in the synthesis of flometoquin, a novel insecticide with a unique phenoxy-quinoline structure .
Methods of Application or Experimental Procedures
The specific synthetic procedures for flometoquin are not detailed in the source .
Results or Outcomes
Flometoquin demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages. It is safe for tested non-target arthropods, making it suitable for Integrated Pest Management (IPM) programs .
properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTTXVGDXUKPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



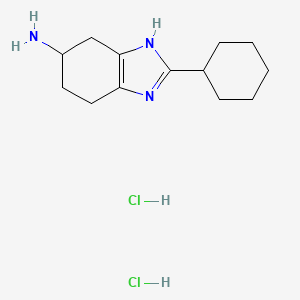
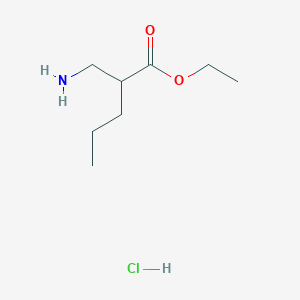
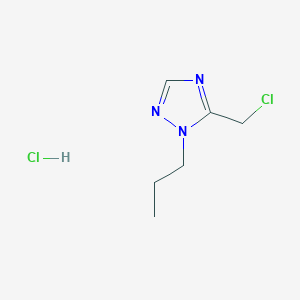
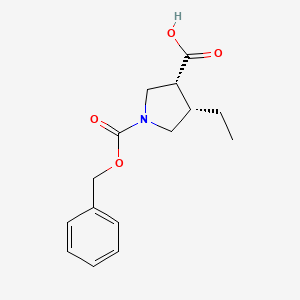
![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)
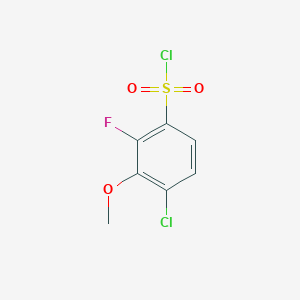
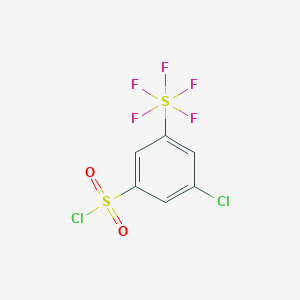
![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)
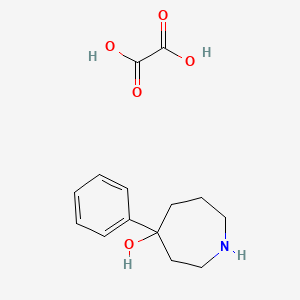
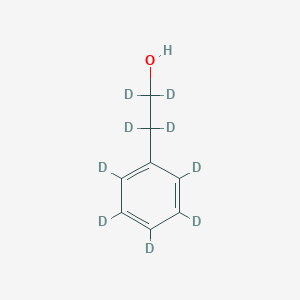
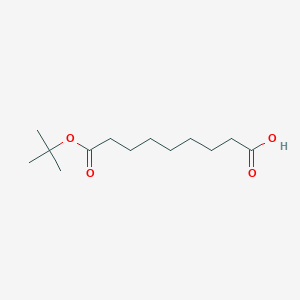
![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)
